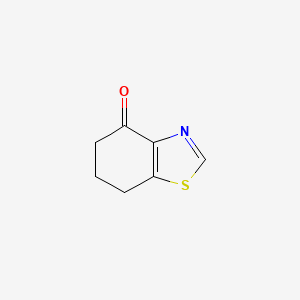

6,7-dihydro-5H-benzothiazol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-1,3-benzothiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBLAVGBVIOWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70590-48-6 | |

| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,7-dihydro-5H-benzothiazol-4-one chemical structure and properties

An In-Depth Technical Guide to 6,7-dihydro-5H-benzothiazol-4-one: Structure, Properties, and Synthetic Protocols

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, is integral to numerous natural and synthetic molecules.[3][4] Derivatives of benzothiazole exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][5][6] This guide focuses on a specific, yet significant, member of this family: 6,7-dihydro-5H-benzothiazol-4-one . This molecule serves as a versatile synthetic intermediate for developing novel therapeutic agents and functional materials.

This document provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It delves into the chemical structure, physicochemical properties, spectroscopic signature, and synthetic methodologies pertinent to 6,7-dihydro-5H-benzothiazol-4-one, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is fundamental to exploring the chemistry and applications of 6,7-dihydro-5H-benzothiazol-4-one.

-

IUPAC Name: 6,7-dihydro-5H-1,3-benzothiazol-4-one

-

Synonyms: 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-one

-

Molecular Formula: C₇H₇NOS

-

Molecular Weight: 153.20 g/mol

The structure features a thiazole ring fused to a cyclohexenone ring. This arrangement results in a non-planar bicyclic system where the cyclohexenone moiety imparts specific reactivity, particularly at the carbonyl group and the adjacent alpha-carbon.

Core Chemical Structure

Caption: Chemical structure of 6,7-dihydro-5H-benzothiazol-4-one.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and formulation. While specific experimental data for the parent 6,7-dihydro-5H-benzothiazol-4-one is sparse in publicly available literature, properties can be inferred from closely related analogs and computational predictions.

| Property | Value/Description | Source/Rationale |

| Appearance | Expected to be a pale yellow to white crystalline solid. | Based on analogs like 6,7-Dihydro-4(5H)-benzofuranone. |

| Melting Point | Not reported. Analogs suggest a relatively low melting point. | 6,7-Dihydro-4(5H)-benzofuranone has a melting point of 30-34 °C. |

| Boiling Point | Not reported. | Expected to be distillable under reduced pressure. |

| Solubility | Likely soluble in common organic solvents like DMSO, ethanol, and methanol; limited solubility in water. | Benzothiazole itself is soluble in organic solvents but has limited aqueous solubility.[7][8] |

Spectroscopic Characterization

Spectroscopic analysis provides a molecular fingerprint, which is indispensable for structure elucidation and purity assessment. The following sections detail the expected spectroscopic features of 6,7-dihydro-5H-benzothiazol-4-one.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6,7-dihydro-5H-benzothiazol-4-one would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H stretch (thiazole ring) | Medium-Weak |

| ~2950-2850 | C-H stretch (aliphatic CH₂) | Medium |

| ~1680-1660 | C=O stretch (α,β-unsaturated ketone) | Strong |

| ~1630 | C=N stretch (thiazole ring) | Medium |

| ~1550-1450 | C=C stretch (aromatic/conjugated system) | Medium |

| ~700-600 | C-S stretch | Weak |

Rationale: The carbonyl (C=O) stretching frequency is expected to be in the range for α,β-unsaturated ketones due to conjugation with the thiazole ring.[9] The C=N stretch is a characteristic feature of the thiazole moiety.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.8 | Singlet (s) | H-2 (proton on the thiazole ring) |

| ~2.9 | Triplet (t) | H-7 (CH₂ adjacent to the thiazole fusion) |

| ~2.5 | Triplet (t) | H-5 (CH₂ alpha to the carbonyl) |

| ~2.2 | Multiplet (m) | H-6 (CH₂ group) |

Causality: The proton at position 2 of the thiazole ring is expected to be the most deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. The protons of the dihydro portion will appear in the aliphatic region, with the CH₂ group alpha to the carbonyl (H-5) being more deshielded than the others.

¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C-4 (Carbonyl carbon) |

| ~160 | C-2 (Thiazole carbon) |

| ~155 | C-3a (Bridgehead carbon) |

| ~130 | C-7a (Bridgehead carbon) |

| ~38 | C-5 (CH₂ alpha to carbonyl) |

| ~25 | C-7 (CH₂ adjacent to thiazole) |

| ~23 | C-6 (CH₂ carbon) |

Causality: The carbonyl carbon (C-4) will have the largest chemical shift. The carbons of the thiazole ring (C-2, C-3a, C-7a) will appear in the aromatic/olefinic region. The aliphatic carbons of the cyclohexenone ring will be found in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 6,7-dihydro-5H-benzothiazol-4-one, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): m/z = 153, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Potential fragmentation could involve the loss of CO (m/z = 125) or cleavage of the cyclohexenone ring.

Synthesis and Reactivity

The synthesis of the benzothiazole core is a well-established area of organic chemistry, offering multiple pathways to the target molecule and its derivatives.

General Synthetic Approach

A common and effective method for the synthesis of benzothiazoles is the condensation of a 2-aminothiophenol with a carbonyl-containing compound.[3][11] For 6,7-dihydro-5H-benzothiazol-4-one, a plausible route involves the reaction of 2-aminothiophenol with a suitable 1,3-dicarbonyl equivalent of cyclohexanone under oxidative conditions. Another powerful approach is the intramolecular cyclization of N-arylthioamides.[12]

Caption: Generalized synthetic workflow for 6,7-dihydro-5H-benzothiazol-4-one.

Illustrative Experimental Protocol: Oxidative Cyclization

This protocol is a representative example based on established methodologies for benzothiazole synthesis.[12]

-

Preparation of the Thioamide Intermediate:

-

To a solution of a cyclohexane-1,3-dione derivative (1.0 eq) in ethanol, add 2-aminothiophenol (1.0 eq).

-

The mixture is stirred at room temperature for 2-4 hours until the formation of the enaminone intermediate is complete, as monitored by Thin Layer Chromatography (TLC).

-

To the enaminone, add Lawesson's reagent (0.5 eq) and reflux the mixture for 6-8 hours to yield the corresponding thioamide.

-

After cooling, the solvent is removed under reduced pressure, and the crude thioamide is purified by column chromatography.

-

-

Oxidative Cyclization:

-

Dissolve the purified thioamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add an oxidizing agent, for example, iodine (I₂) (1.2 eq), and stir the reaction mixture at room temperature.

-

The progress of the reaction is monitored by TLC. The reaction is typically complete within 40 minutes.[12]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude product, 6,7-dihydro-5H-benzothiazol-4-one, is purified by recrystallization or column chromatography.

-

Chemical Reactivity

The 6,7-dihydro-5H-benzothiazol-4-one core possesses multiple reactive sites, making it a valuable building block for creating diverse chemical libraries.

-

Reactions at the Carbonyl Group: The ketone at C-4 can undergo standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions.

-

Reactions at the α-Carbon (C-5): The methylene group at C-5 is activated and can be a site for alkylation, acylation, and condensation reactions (e.g., Knoevenagel condensation).

-

Aromatization: The dihydro-benzothiazole ring can be oxidized to the fully aromatic benzothiazole system.

-

Substitution on the Thiazole Ring: The proton at C-2 can be removed by a strong base, allowing for the introduction of various substituents.

Applications and Biological Significance

While research on the specific molecule 6,7-dihydro-5H-benzothiazol-4-one is emerging, the broader class of benzothiazole derivatives has been extensively investigated for a wide range of therapeutic applications.[2][3]

Caption: Biological activities associated with the benzothiazole scaffold.

-

Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][13] Their mechanisms often involve inhibiting crucial enzymes like kinases or disrupting DNA replication.

-

Antimicrobial Agents: The benzothiazole nucleus is found in compounds with significant antibacterial and antifungal properties.[6][14]

-

Antioxidant Properties: Certain substituted benzothiazoles have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[5][15]

-

Neuroprotective Effects: Some derivatives, like Riluzole, are used in treating neurodegenerative diseases, highlighting the scaffold's potential in CNS drug discovery.[4]

The 6,7-dihydro-5H-benzothiazol-4-one scaffold provides a synthetically accessible platform to generate novel derivatives that can be screened for these and other biological activities.

Conclusion

6,7-dihydro-5H-benzothiazol-4-one is a heterocyclic compound of significant interest due to its versatile chemical nature and its position as an intermediate for the synthesis of potentially bioactive molecules. This guide has provided a detailed overview of its chemical structure, physicochemical and spectroscopic properties, and common synthetic strategies. The inherent reactivity of its functional groups, combined with the established pharmacological importance of the benzothiazole core, positions this molecule as a valuable tool for researchers in medicinal chemistry and drug discovery. Future investigations into the synthesis and biological evaluation of novel derivatives based on this scaffold are warranted and hold the promise of yielding new therapeutic agents.

References

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). International Journal of Research in Pharmacy and Science.

-

American Elements. (n.d.). 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

-

National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem. Retrieved from [Link]

- (n.d.). Spectroscopic data of 1-9.

- Gouda, M. A., et al. (2022). Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. Journal of the Chinese Chemical Society.

- Zhang, W., et al. (2020).

- BenchChem. (2025).

- Youssif, B. G., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF- 7 cancer cell line. Chemical Biology & Drug Design, 89, 566–576.

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. PubChem. Retrieved from [Link]

- Khan, I., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE.

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

- Chimenti, F., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrobenzo(D)thiazol-6(7H)-one. PubChem. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting D. Semantic Scholar.

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

- ConnectSci. (2024).

- Glushkov, V. A., et al. (2023). Synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines.

- Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

- Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.

- BenchChem. (2025).

- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.

- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing.

- Bekircan, O., et al. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.

- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12, 31-50.

- Millard, B. J., & Partridge, A. F. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.

- (n.d.). INFRARED SPECTROSCOPY (IR).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scirp.org [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. connectsci.au [connectsci.au]

- 13. ovid.com [ovid.com]

- 14. mdpi.com [mdpi.com]

- 15. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to 6,7-dihydro-5H-benzothiazol-4-one: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Benzothiazole Scaffold and the Emergence of 6,7-dihydro-5H-benzothiazol-4-one

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2] This guide focuses on a specific derivative, 6,7-dihydro-5H-benzothiazol-4-one, a molecule that combines the key structural features of the benzothiazole nucleus with a partially saturated carbocyclic ring, offering unique three-dimensional complexity that is highly sought after in modern drug design.

While extensive research exists for the broader benzothiazole family, specific data for 6,7-dihydro-5H-benzothiazol-4-one is less prevalent in publicly accessible literature. This guide, therefore, synthesizes available information on this molecule and its close analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential therapeutic applications, drawing upon established principles and data from related structures.

Physicochemical Properties

A thorough database search identifies a closely related tautomer, 6(5H)-Benzothiazolone, 4,7-dihydro-, which provides foundational physicochemical data.

| Property | Value | Source |

| CAS Number | 70590-43-1 | [3] |

| Molecular Formula | C₇H₇NOS | [3] |

| Molecular Weight | 153.2 g/mol | [3] |

| Synonyms | 4,5,6,7-tetrahydro-1,3-benzothiazol-6-one, 4,7-Dihydro-1,3-benzothiazol-6(5H)-one | [3] |

Synthesis and Mechanistic Insights

A likely precursor for this synthesis is 1,3-cyclohexanedione. The reaction would proceed through an initial enamine formation, followed by thiolation and subsequent cyclization to form the thiazole ring fused to the cyclohexane ring.

Proposed Experimental Protocol: Synthesis of 6,7-dihydro-5H-benzothiazol-4-one

-

Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq.) in a suitable solvent such as ethanol or methanol, add ammonium thiocyanate (1.1 eq.).

-

Reaction Initiation: Cool the mixture in an ice bath and add a solution of bromine (1.0 eq.) in the same solvent dropwise with vigorous stirring. The bromine facilitates the in situ formation of thiocyanogen, a key electrophile.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6,7-dihydro-5H-benzothiazol-4-one.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 6,7-dihydro-5H-benzothiazol-4-one.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 6,7-dihydro-5H-benzothiazol-4-one is not currently published. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

-

Aromatic/Thiazole Proton: A singlet is expected for the proton on the thiazole ring (C2-H), likely in the region of 8.5-9.0 ppm.

-

Aliphatic Protons: The methylene protons of the cyclohexene ring will exhibit complex multiplets. The protons at C5 and C7, adjacent to the carbonyl and the thiazole ring respectively, would likely appear as triplets around 2.8-3.2 ppm. The protons at C6 would likely be a multiplet around 2.0-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The ketone carbonyl carbon (C4) is expected to resonate in the downfield region, around 190-200 ppm.

-

Thiazole Carbons: The carbons of the thiazole ring (C2, C3a, C7a) would appear in the aromatic region, with C2 being the most downfield (around 150-160 ppm).

-

Aliphatic Carbons: The methylene carbons of the cyclohexane ring (C5, C6, C7) will appear in the upfield region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band characteristic of a conjugated ketone carbonyl group is expected in the range of 1650-1680 cm⁻¹.

-

C=N Stretch: A medium intensity band for the thiazole C=N stretching vibration should appear around 1580-1620 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 6,7-dihydro-5H-benzothiazol-4-one is dictated by the functional groups present in the molecule. The ketone at the 4-position is a key site for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The thiazole ring itself is a relatively stable aromatic system, but the C2 position can be a site for functionalization.

Derivatives of the closely related 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine have shown a range of biological activities, including antioxidant and analgesic properties.[1] This suggests that the 6,7-dihydro-5H-benzothiazol-4-one scaffold could serve as a valuable starting point for the development of novel therapeutic agents.

The partially saturated ring provides a three-dimensional character that can be advantageous for binding to the active sites of biological targets. Potential therapeutic areas for derivatives of this compound could include:

-

Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases.

-

Anti-inflammatory Agents: The benzothiazole nucleus is present in compounds with known anti-inflammatory effects.

-

Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial drugs, and derivatives of this scaffold could be explored for their antibacterial and antifungal properties.

Conclusion

6,7-dihydro-5H-benzothiazol-4-one represents an intriguing, yet underexplored, chemical entity within the vast family of benzothiazoles. While specific experimental data remains limited, this in-depth technical guide provides a solid foundation for researchers by outlining its physicochemical properties, proposing a viable synthetic route, predicting its spectroscopic characteristics, and highlighting its potential in the field of drug discovery. The unique structural features of this molecule make it a compelling target for further investigation, with the promise of yielding novel compounds with significant therapeutic potential. As a senior application scientist, I encourage the scientific community to explore the synthesis and biological evaluation of this and related scaffolds to unlock their full potential in addressing unmet medical needs.

References

- Krasniqi, F., Tavčar, G., Goreshnik, E., Popovski, E., & Jashari, A. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2022). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS ONE, 17(1), e0262229.

-

Wikipedia. Benzothiazole. Available at: [Link].

Sources

A Guide to the Tetrahydrobenzothiazole Scaffold: A Privileged Structure in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to identify certain molecular frameworks that consistently exhibit high affinity for diverse biological targets. These are often referred to as "privileged structures." Among them, the benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, has garnered significant attention for its remarkable versatility and wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of the biological significance of benzothiazole derivatives, elucidating their mechanisms of action and therapeutic potential across several key disease areas. We will delve into the causality behind their efficacy, present validated experimental workflows, and summarize key performance data to equip researchers and drug development professionals with actionable insights.

The Anticancer Potential of Benzothiazole Derivatives

Benzothiazole-based compounds have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of human cancer cell lines.[3][4] Their cytotoxic effects are not monolithic; instead, they stem from a variety of sophisticated mechanisms that interfere with critical pathways essential for tumor growth and survival.

Mechanisms of Antineoplastic Action

The anticancer efficacy of benzothiazole derivatives is often multifactorial. Key mechanisms include:

-

Enzyme Inhibition: Many derivatives function as potent inhibitors of crucial enzymes like tyrosine kinases and topoisomerases, which are often dysregulated in cancer.[5]

-

Induction of Apoptosis: A primary mechanism involves the induction of programmed cell death (apoptosis). This is frequently achieved by increasing intracellular Reactive Oxygen Species (ROS), leading to DNA damage, cell cycle arrest, and the activation of apoptotic cascades.[5][6] For instance, certain derivatives trigger a p53-mediated apoptotic pathway in cancer cells.[7]

-

Modulation of Inflammatory Pathways: Chronic inflammation is a known driver of carcinogenesis. Some benzothiazole compounds exert their anticancer effects by suppressing key inflammatory signaling pathways, such as the NF-κB pathway, which in turn downregulates pro-survival proteins and enzymes like COX-2.[8][9]

A critical pathway targeted by these scaffolds is the Aryl Hydrocarbon Receptor (AhR) pathway. Ligand activation of AhR can lead to the induction of CYP1 family metabolizing enzymes. In sensitive cancer cells, this metabolic activation converts the benzothiazole pro-drug into reactive electrophilic metabolites that form DNA adducts, culminating in DNA damage, cell cycle arrest, and apoptosis.[6]

Figure 1: Dual anticancer mechanisms of benzothiazole derivatives.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative benzothiazole derivatives against various human cancer cell lines, demonstrating their potent cytotoxic activity.

| Derivative ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 23 | MCF-7 (Breast) | 18.10 | [3] |

| Compound 23 | HeLa (Cervical) | 38.85 | [3] |

| Compound 34 | Colo205 (Colon) | 5.04 | [3] |

| Compound 54 | HEPG2 (Liver) | 0.048 | [3] |

| Compound 67 | A549 (Lung) | 3.89 | [3] |

| Compound 7l | HCT116 (Colon) | 3.03 | [10] |

| KC12 | MDA-MB-231 (Breast) | 6.13 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the antiproliferative effects of benzothiazole compounds.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The duration is critical to observe significant effects on proliferation.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Broad-Spectrum Antimicrobial Activity

The rise of antibiotic resistance presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[11] Benzothiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13][14]

Mechanism of Antimicrobial Action

A primary antibacterial mechanism for many benzothiazole-sulfonamide hybrids is the inhibition of dihydropteroate synthase (DHPS) .[12] This enzyme is crucial in the bacterial folic acid synthesis pathway. By competitively inhibiting DHPS, these compounds block the production of dihydrofolic acid, a precursor essential for DNA synthesis and repair, thereby halting bacterial growth.[12] Other mechanisms include the inhibition of DNA gyrase and disruption of the bacterial cell wall.[13][15]

Figure 2: Inhibition of the bacterial folate pathway by benzothiazoles.

Data Presentation: Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.

| Derivative ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 16c | Staphylococcus aureus | 0.025 mM | [12] |

| Compound 2b | Salmonella typhimurium | 230 | [14] |

| Compound 2j | Escherichia coli | 230 | [14] |

| Compound 2d | Candida albicans | 60 | [14] |

| Compound 4b | Mycobacterium tuberculosis | 3.90 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a compound.

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous pathologies, including arthritis, neurodegenerative diseases, and cancer. Benzothiazole derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[8][16]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the production of pro-inflammatory mediators. Studies have shown that they can inhibit the expression of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[9][16] This is often achieved by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[16] Furthermore, their antioxidant capacity, demonstrated by their ability to scavenge free radicals and enhance the activity of antioxidant enzymes like catalase and superoxide dismutase (SOD), helps mitigate oxidative damage that fuels inflammation.[16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a classic model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the benzothiazole derivative orally or intraperitoneally.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Neuroprotective Applications

The benzothiazole scaffold is also prominent in the field of neuroscience.[18] The approved drug Riluzole , used to treat amyotrophic lateral sclerosis (ALS), contains this core structure.[19] The neuroprotective effects of these derivatives are being explored for other neurodegenerative conditions like Alzheimer's and Parkinson's disease.[18][19]

Mechanism of Neuroprotection

The neuroprotective mechanisms are multifaceted and include:

-

Antioxidant Activity: Many neurodegenerative diseases are characterized by high levels of oxidative stress. Benzothiazole derivatives can protect neurons from ROS-mediated damage by enhancing the activity of key antioxidant enzymes like catalase.[17]

-

Anti-excitotoxicity: Riluzole is believed to work in part by inhibiting glutamate release and blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability and excitotoxicity.

-

Amyloid Imaging: Certain benzothiazole derivatives, like Pittsburgh Compound B (PiB) and Flutemetamol, are used as PET imaging agents to visualize β-amyloid plaques in the brains of Alzheimer's patients.[2]

Experimental Protocol: In Vitro H₂O₂-Induced Neurotoxicity Assay

This protocol assesses a compound's ability to protect neuronal cells from oxidative stress.

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or a glioblastoma line (e.g., U87 MG) under standard conditions.[17][20]

-

Pre-treatment: Seed cells in a 96-well plate. Once confluent, pre-treat the cells with various concentrations of the test benzothiazole compound for 12-24 hours.

-

Oxidative Insult: Induce oxidative stress by exposing the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂), typically in the range of 100-900 µM, for 2-4 hours.[17][20]

-

Viability Assessment: After the H₂O₂ exposure, assess cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the H₂O₂-only treated group. A significant increase in viability indicates a neuroprotective effect.

General Synthesis of the Benzothiazole Scaffold

The versatility of the benzothiazole scaffold is enhanced by its accessible synthesis. The most common and efficient method is the one-pot condensation of 2-aminothiophenol with various electrophilic partners.[21]

Experimental Protocol: Synthesis via Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Electrophile: Add the desired aldehyde, ketone, or carboxylic acid (1 equivalent) to the solution.

-

Reaction Conditions: The reaction may proceed at room temperature or require heating under reflux, depending on the reactivity of the electrophile. Oxidizing agents like H₂O₂ or catalysts may be added to facilitate the cyclization.[21]

-

Work-up and Purification: Upon completion (monitored by TLC), cool the reaction mixture. The product often precipitates out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 2-substituted benzothiazole derivative.

Conclusion

The benzothiazole scaffold is undeniably a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast range of biological activities, from potent anticancer and antimicrobial effects to significant anti-inflammatory and neuroprotective properties.[2][8] The structural simplicity and synthetic accessibility of this scaffold allow for extensive modification, enabling chemists to fine-tune its physicochemical properties and biological activity to target specific diseases with high precision. The continued exploration of benzothiazole-based compounds holds immense promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.

References

- Al-Ostath, A. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

- Ahmad, A. et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC.

- Kavalcova, P. et al. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.

- Üremiş, M. et al. (n.d.). Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate.

- Janakiramaiah, N. et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed.

- Qadir, T. et al. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. OUCI.

- Okonkwo, V. I. et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

- Singh, S. et al. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science.

- Üremiş, M. et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX. Turkish Journal of Pharmaceutical Sciences.

- Sharma, A. et al. (2022). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry.

- Bhagwat, S. K. et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC.

- Kamal, M. S. et al. (n.d.). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. PubMed.

- Geronikaki, A. et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI.

- Kamal, M. S. et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- Glavaš, M. et al. (n.d.). Benzothiazole-Based Compounds in Antibacterial Drug Discovery. PubMed.

- Unissa, A. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Source not specified].

- (n.d.). Mechanism of action of benzothiazoles. ResearchGate.

- Kapustíková, I. et al. (n.d.). Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed.

- Ferorelli, S. et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.

- Al-Ostath, A. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC.

- Kumar, A. et al. (n.d.). Benzothiazole derivatives as anticancer agents. PMC - NIH.

- Roy, A. et al. (2019). Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells. PubMed.

- Al-Masoudi, W. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Source not specified].

- Choudhary, K. et al. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC.

- Al-Abdullah, E. S. et al. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Source not specified].

- Aljamali, N. M. et al. (2020). Review on Chemical-Biological Applications of Thiazole Derivatives. Scientific Forefront.

- Geronikaki, A. et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI.

- Kamal, M. S. et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate.

- (n.d.). The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide. Benchchem.

- (n.d.). Navigating the Neuroprotective Potential of Carbazole Scaffolds: A Technical Guide for Researchers. Benchchem.

- Li, Y. et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI.

- Wang, S. et al. (2023). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. PMC.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

- 10. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | MDPI [mdpi.com]

- 11. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 15. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

The 6,7-Dihydro-5H-benzothiazol-4-one Scaffold: Synthetic Versatility and Therapeutic Polypharmacology

The Molecular Rationale

In the landscape of modern medicinal chemistry, the 6,7-dihydro-5H-benzothiazol-4-one core has emerged as a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. Unlike its fully aromatic cousin (benzothiazole), this partially saturated bicyclic system offers unique structural advantages that make it an ideal template for drug discovery, particularly in kinase inhibition and antimicrobial research.

Structural Advantages

-

Conformational Rigidity: The fusion of the thiazole ring with the cyclohexenone moiety locks the molecule into a planar conformation, reducing the entropic penalty upon binding to protein active sites.

-

Hydrogen Bonding Vectors: The C4-carbonyl oxygen acts as a quintessential hydrogen bond acceptor, often interacting with the "hinge region" of kinase ATP-binding pockets. Meanwhile, the C2-position (typically an amine) serves as a versatile hydrogen bond donor/acceptor.

-

Fsp³ Character: The presence of the saturated C5, C6, and C7 carbons increases the fraction of sp³-hybridized atoms (Fsp³), a property correlated with improved clinical success by enhancing solubility and reducing "flatness" compared to fully aromatic heterocycles.

Figure 1: Structure-Activity Relationship (SAR) map of the 6,7-dihydro-5H-benzothiazol-4-one scaffold, highlighting key regions for chemical modification and biological interaction.[1]

Synthetic Architecture: The Hantzsch-Like Condensation

The most robust and scalable method for constructing this scaffold is a modified Hantzsch thiazole synthesis . This approach utilizes 1,3-cyclic diketones (e.g., dimedone or 1,3-cyclohexanedione) condensed with thiourea or thioamides in the presence of a halogen source.

The Mechanism

The reaction proceeds through an initial

Protocol: Iodine-Mediated One-Pot Synthesis

This protocol is favored for its "green" chemistry attributes: high atom economy, metal-free conditions, and the use of ethanol as a solvent.

Reagents:

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

-

Thiourea[2]

-

Molecular Iodine (

)

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Dimedone (10 mmol) and Thiourea (12 mmol) in Ethanol (30 mL) .

-

Catalyst Addition: Add Molecular Iodine (1 mmol, 10 mol%) to the mixture. Note: Iodine acts as both a catalyst for the halogenation and an oxidant.

-

Reflux: Heat the reaction mixture to reflux (

) for 3–5 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot ( -

Work-up: Cool the mixture to room temperature. Pour the solution into crushed ice (100 g) containing a small amount of sodium thiosulfate (to quench unreacted iodine).

-

Isolation: A precipitate will form immediately. Stir for 15 minutes. Filter the solid under vacuum and wash with cold water (

). -

Purification: Recrystallize the crude solid from hot ethanol.

-

Expected Yield: 85–92%

-

Product: 2-amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one.

-

Figure 2: Workflow for the iodine-catalyzed one-pot synthesis of the scaffold.

Therapeutic Applications & SAR

A. Oncology: Kinase Inhibition (p38 MAPK & VEGFR)

The scaffold is a bioisostere for the adenosine ring of ATP, allowing it to dock effectively into the ATP-binding pocket of protein kinases.

-

Mechanism: The C4-carbonyl forms a hydrogen bond with the backbone NH of amino acids in the kinase hinge region (e.g., Met109 in p38 MAPK).

-

SAR Insight: Substitution at the C2-amino group with aryl rings (via urea or amide linkers) extends the molecule into the hydrophobic "back pocket" of the kinase, enhancing selectivity.

-

Example: 2-ureido-derivatives have shown

values in the low nanomolar range against VEGFR-2.

-

B. Antimicrobial & Antitubercular Activity

Derivatives of this scaffold have demonstrated bactericidal activity, particularly against Mycobacterium tuberculosis.

-

Mechanism: While the exact target varies, lipophilic substitutions at C2 facilitate cell wall penetration.

-

Data Summary:

| R-Group (at C2) | Target Organism | Activity ( | Reference |

| E. coli | >100 (Inactive) | [1] | |

| S. aureus | 12.5 | [2] | |

| M. tuberculosis | 6.25 | [3] | |

| C. albicans | 25.0 | [2] |

Experimental Validation: Kinase Inhibition Assay

To validate the "privileged" nature of a synthesized derivative, a standard ADP-Glo™ Kinase Assay is recommended. This assay quantifies the ADP produced during the kinase reaction.

Protocol: p38 MAPK Inhibition Screen[4]

-

Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 2-amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivative) in DMSO.

-

Dilution: Create a serial dilution (10

to 1 nM) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM -

Enzyme Mix: Add 2

of p38 MAPK enzyme (0.5 ng/ -

Inhibitor Addition: Add 1

of the test compound dilution. Incubate for 15 minutes at room temperature to allow equilibrium binding. -

Substrate Start: Add 2

of ATP/Substrate mix (10 -

Reaction: Incubate at

for 60 minutes. -

Detection: Add 5

of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add 10 -

Read: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to determine

.

Future Outlook: Covalent Inhibition

The C2-position offers a strategic attachment point for Michael acceptors (e.g., acrylamides). This modification allows the scaffold to transition from a reversible ATP-competitive inhibitor to a Targeted Covalent Inhibitor (TCI) . By targeting a non-catalytic cysteine residue near the ATP pocket (e.g., Cys797 in EGFR), researchers can achieve irreversible inhibition, overcoming drug resistance mutations.

References

-

Synthesis and biological evaluation of novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives. Anticancer Agents Med.[4] Chem. (2019).[5] Link

-

Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Saudi Pharm J. (2010). Link

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm. (2018). Link

-

Recent advances in the synthesis of benzothiazole compounds related to green chemistry. Molecules. (2020).[5] Link

-

Crystal structure of p38 mitogen-activated protein kinase. Nature. (1994).[6] Link

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2- Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sirjana.in [sirjana.in]

- 6. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]

A Tale of Two Scaffolds: A Technical Guide to the Divergent Worlds of Benzothiazole and 6,7-Dihydro-5H-Benzothiazol-4-one Derivatives

Introduction: Privileged Structures in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," consistently appear in a multitude of biologically active compounds. The benzothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous agents with a vast spectrum of therapeutic applications.[1] This bicyclic system, comprised of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[2][3] However, subtle modifications to this core can dramatically alter its three-dimensional shape, electronic properties, and, consequently, its pharmacological profile. This guide delves into a comparative analysis of the classical benzothiazole scaffold and its lesser-known, partially saturated counterpart: 6,7-dihydro-5H-benzothiazol-4-one. We will explore the fundamental differences in their structure, synthesis, and spectroscopic signatures, and discuss how these distinctions translate into divergent biological activities, providing a critical resource for researchers in drug development.

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between these two families of compounds lies in the nature of the six-membered ring fused to the thiazole moiety. In benzothiazole, this is an aromatic benzene ring, resulting in a planar, electron-delocalized system.[3] In contrast, the 6,7-dihydro-5H-benzothiazol-4-one scaffold features a non-aromatic, partially saturated cyclohexanone ring. This structural variance introduces a ketone functional group and a degree of conformational flexibility not present in the rigid benzothiazole core.

Caption: Core structures of Benzothiazole and 6,7-Dihydro-5H-benzothiazol-4-one.

This seemingly minor alteration has profound implications for the molecule's physicochemical properties, which are critical determinants of its behavior in biological systems.

| Property | Benzothiazole Core | 6,7-Dihydro-5H-benzothiazol-4-one Core | Rationale for Difference |

| Molecular Formula | C₇H₅NS | C₇H₇NOS | Addition of two hydrogens and one oxygen, loss of aromaticity. |

| Aromaticity | Fully Aromatic | Non-aromatic (thiazole ring is aromatic, but the fused ring is not) | The cyclohexanone ring is saturated at C5, C6, and C7, breaking the continuous π-system. |

| Planarity | Planar | Non-planar | The sp³ hybridized carbons in the cyclohexanone ring adopt a flexible conformation (e.g., half-chair).[4] |

| Key Functional Groups | Thiazole, Benzene | Thiazole, Ketone, Alkane chain | The presence of the C4-keto group introduces a polar, reactive site. |

| Polarity | Moderately Polar | More Polar | The carbonyl (C=O) group is a strong hydrogen bond acceptor, increasing overall polarity. |

| Solubility | Soluble in organic solvents, slightly soluble in water.[5] | Expected to have higher solubility in polar solvents compared to benzothiazole. | Increased polarity enhances interaction with polar solvents. |

Part 2: Divergent Paths of Synthesis

The structural differences necessitate distinct synthetic strategies. The synthesis of benzothiazoles is well-established and typically involves a one-pot condensation, whereas the construction of the dihydro-benzothiazol-one core is a multi-step process.

Synthesis of Benzothiazole Derivatives: The Condensation Approach

The most prevalent and efficient method for synthesizing the benzothiazole nucleus is the condensation of 2-aminothiophenols with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or acyl chlorides.[6] This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation/dehydrogenation to yield the aromatic benzothiazole ring.

Caption: General synthetic workflow for Benzothiazole derivatives.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Catalysis/Oxidation: Add an oxidizing agent. A variety of systems can be used, from simple air oxidation to catalysts like H₂O₂/HCl or iodine.[7]

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 2-phenylbenzothiazole.

Synthesis of 6,7-Dihydro-5H-benzothiazol-4-one Derivatives: A Cyclo-condensation Strategy

The synthesis of this scaffold is less commonly reported but generally follows a pathway analogous to the Hantzsch thiazole synthesis, starting with an α-haloketone. The key starting material is a 2-halo-1,3-cyclohexanedione.

Caption: General synthetic workflow for Dihydro-benzothiazol-one derivatives.

Experimental Protocol: Synthesis of 2-Amino-6,7-dihydro-5H-benzothiazol-4-one

-

Starting Materials: Begin with 1,3-cyclohexanedione. First, it must be halogenated at the 2-position, for instance, using sulfuryl chloride to produce 2-chloro-1,3-cyclohexanedione.

-

Reaction Setup: In a suitable solvent like ethanol, combine the 2-chloro-1,3-cyclohexanedione (1.0 eq) with thiourea (1.0 eq).

-

Reaction Conditions: Heat the mixture under reflux for several hours. The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by intramolecular condensation and dehydration to form the fused thiazole ring.

-

Work-up and Purification: After cooling, the product, often a hydrochloride salt, may precipitate. It can be collected by filtration and neutralized with a base (e.g., aqueous sodium bicarbonate). The final product is then washed and purified, typically by recrystallization.

Part 3: Comparative Spectroscopic Analysis

The structural differences are clearly reflected in their spectroscopic data. A scientist can readily distinguish between the two scaffolds by analyzing their NMR and IR spectra.

Caption: A logical workflow for the structural elucidation of an organic compound.

Spectroscopic Signatures of Benzothiazole Derivatives

The fully aromatic nature of benzothiazoles defines their spectra.

| Technique | Characteristic Features | Representative Data (6-Chloro-benzothiazole-2-thiol)[8] |

| ¹H NMR | Signals exclusively in the aromatic region (typically δ 7.0-8.5 ppm). The number of signals and their splitting patterns depend on the substitution on the benzene ring. | δ 7.28 (d), 7.40-7.46 (m) ppm |

| ¹³C NMR | All carbon signals appear in the sp² region (typically δ 110-160 ppm), with quaternary carbons at the ring fusion appearing downfield. | δ 114.3, 116.8, 124.6, 130.4, 131.9, 141.1 ppm (Aromatic C's) |

| IR | Absence of C=O stretch. Presence of aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C=C stretching (~1400-1600 cm⁻¹).[6] | C=N stretch ~1630 cm⁻¹, Aromatic C-H stretch ~3050 cm⁻¹ |

Spectroscopic Signatures of 6,7-Dihydro-5H-benzothiazol-4-one Derivatives

The presence of the saturated, ketone-containing ring introduces distinct and easily identifiable signals.

| Technique | Characteristic Features | Representative Data (Inferred for 2-Amino-6,7-dihydro-5H-benzothiazol-4-one) |

| ¹H NMR | Presence of aliphatic signals (typically δ 2.0-3.0 ppm) corresponding to the -CH₂- groups of the cyclohexanone ring. These often appear as multiplets.[4] | Aliphatic protons (C5-H₂, C6-H₂, C7-H₂) expected around δ 2.0-2.8 ppm. NH₂ protons around δ 6.6 ppm.[4] |

| ¹³C NMR | A characteristic downfield signal for the ketone carbonyl carbon (C4) typically above δ 190 ppm.[9] Aliphatic sp³ carbon signals (C5, C6, C7) appear upfield (typically δ 20-40 ppm).[4] | Carbonyl (C4) ~195 ppm. Aliphatic carbons (C5, C6, C7) ~23-27 ppm. Thiazole carbons ~115-165 ppm.[4] |

| IR | A strong, sharp absorption band for the C=O stretch of the ketone, typically in the range of 1650-1700 cm⁻¹. Aliphatic C-H stretching bands appear just below 3000 cm⁻¹. | Strong C=O stretch ~1670 cm⁻¹. Aliphatic C-H stretch ~2950 cm⁻¹. NH₂ bend ~1650 cm⁻¹.[4] |

Part 4: Implications for Biological Activity and Drug Design

The structural and electronic divergence between these two scaffolds profoundly influences their interaction with biological targets, leading to distinct pharmacological profiles.

Benzothiazole Derivatives: A Broad Spectrum of Activity

The planar, aromatic benzothiazole ring system is capable of engaging in π–π stacking and hydrophobic interactions within protein binding pockets. This has led to the development of derivatives with a wide array of biological activities.[10]

-

Anticancer: Many 2-arylbenzothiazoles exhibit potent and selective anticancer activity, often by inducing apoptosis or inhibiting key kinases.[11][12]

-

Antimicrobial: The benzothiazole scaffold is found in numerous compounds with significant antibacterial and antifungal properties.[2][12]

-

Anti-inflammatory: Derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), reducing inflammation.[10]

-

Neuroprotective: The FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a benzothiazole derivative.

Caption: Interaction model for planar Benzothiazole derivatives with biological targets.

6,7-Dihydro-5H-benzothiazol-4-one Derivatives: A Niche of Potential

While less explored, the dihydro-benzothiazol-one scaffold offers unique opportunities for drug design. Its non-planar structure and the presence of a reactive ketone handle can lead to different target interactions. The core structure is a type of tetralone, a scaffold known for a range of bioactivities including antitumor and antibacterial effects.[13][14]

-

Shape and Conformational Restriction: The 3D geometry of the molecule can be exploited to fit into specific, non-planar binding sites that are inaccessible to rigid aromatic systems.

-

Hydrogen Bonding: The ketone at the 4-position acts as a potent hydrogen bond acceptor, which can be a critical interaction for target binding and affinity.

-

Pro-drug and Covalent Modification Potential: The ketone functionality can be chemically modified, for instance, to form Schiff bases or oximes, allowing for the creation of pro-drugs or covalent inhibitors.

-

Reported Activities: Related dihydro-heterocyclic-one structures have been investigated as potential inhibitors of targets like Hsp90 and as anti-mitotic agents, suggesting potential applications in oncology.[15][16]

Conclusion

The distinction between benzothiazole and 6,7-dihydro-5H-benzothiazol-4-one derivatives is a compelling case study in medicinal chemistry, illustrating how partial saturation of an aromatic system can fundamentally reshape a molecule's identity. Benzothiazoles are planar, aromatic, and synthetically accessible, leading to a broad and well-documented range of pharmacological activities. In contrast, the 6,7-dihydro-5H-benzothiazol-4-one scaffold is non-planar, possesses a reactive ketone, and requires a more tailored synthetic approach. This introduces three-dimensionality and new points of interaction (hydrogen bonding), opening avenues for targeting different biological macromolecules. While the world of benzothiazoles is vast and well-charted, the exploration of its partially saturated, ketone-bearing cousins represents a promising frontier for the design of novel therapeutic agents with unique structural and mechanistic properties. Understanding these core differences is paramount for scientists and researchers aiming to leverage these scaffolds in the rational design of the next generation of therapeutics.

References

-

Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]

-

Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. PubMed. [Link]

-

Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents | Request PDF. ResearchGate. [Link]

-

(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. [Link]

-

Scheme 2 The IR and 1 H NMR spectra of 6 and 7 are in agreement with... ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. University of Al-Qadisiyah. [Link]

-

Synthesis of 6,7-dihydrobenzo[d]oxazol-4(5H)-ones 23 from alicyclic diazo diketones and nitriles. ResearchGate. [Link]

-

Benzothiazole | C7H5NS | CID 7222. PubChem. [Link]

-

Synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines. ResearchGate. [Link]

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][17]triazole Derivatives. ChemRxiv. [Link]

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. MDPI. [Link]

-

BENZOTHIAZOLE: A POTENT AND VERSATILE PHARMACEUTICAL AGENT. IJPSR. [Link]

-

Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. PubMed. [Link]

-

Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors. PubMed. [Link]

-

Synthesis, structure and π-expansion of tris(4,5-dehydro- 2,3:6,7-dibenzotropone). Beilstein Journals. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

-

(PDF) 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. ResearchGate. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.qu.edu.iq [repository.qu.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Literature review on 4-oxo-4,5,6,7-tetrahydrobenzothiazole derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The 4-oxo-4,5,6,7-tetrahydrobenzothiazole scaffold (systematically 2-amino-6,7-dihydro-5H-benzo[d]thiazol-4-one ) represents a privileged structure in medicinal chemistry.[1] Distinguished by its fused bicyclic architecture—combining a rigid thiazole ring with a flexible cyclohexenone moiety—this scaffold serves as a critical junction in the synthesis of bioactive agents.

Its significance is twofold:

-

Synthetic Utility: It is the primary precursor for Pramipexole (a dopamine D2/D3 agonist) and related neuroprotective agents via reductive amination of the C4 ketone.

-

Intrinsic Bioactivity: Derivatives functionalized at the C2-amino position exhibit potent kinase inhibitory activity (CK2, GSK3

), antimicrobial properties , and HSP90 inhibition .[1]

This guide provides a rigorous analysis of the synthetic pathways, structural activity relationships (SAR), and experimental protocols necessary to exploit this scaffold in drug discovery.

Structural Biology & Pharmacophore Analysis[1]

The 4-oxo-4,5,6,7-tetrahydrobenzothiazole core offers unique electronic and steric properties that facilitate binding to diverse biological targets.

-

The C4-Carbonyl (Ketone): Located at the benzylic-like position, this ketone is not merely a handle for derivatization; it acts as a hydrogen bond acceptor in kinase pockets (e.g., interacting with the hinge region).

-

The C2-Amine: This position is highly nucleophilic, allowing for the formation of amides, hydrazones, and ureas.[1] These extensions are critical for reaching into the hydrophobic pockets of enzymes like HSP90 or PIM-1 kinase .

-

Ring Fusion: The fusion of the planar thiazole and the puckered cyclohexanone ring creates a distinct 3D geometry that mimics the adenosine moiety of ATP, explaining its prevalence in kinase inhibitor design.

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold and their impact on biological activity.

Caption: Functional dissection of the 4-oxo-4,5,6,7-tetrahydrobenzothiazole scaffold highlighting key derivatization sites and therapeutic outputs.[1]

Synthetic Strategies

The synthesis of the 4-oxo derivative relies on the Hantzsch Thiazole Synthesis . The reaction between a 1,3-dicarbonyl compound (cyclic) and thiourea in the presence of a halogen is the industry standard.

Mechanism of Formation

-

Halogenation: 1,3-Cyclohexanedione is halogenated at the

-position (C2) using Iodine ( -

Condensation: The sulfur atom of thiourea attacks the

-haloketone. -

Cyclization: The nitrogen atom of the thiourea attacks one of the carbonyl carbons, followed by dehydration to form the thiazole ring.

-

Result: The remaining carbonyl (originally at C1 or C3) becomes the C4-ketone of the fused system.

Diagram 2: Synthetic Workflow (Core & Derivatives)

Caption: Step-wise synthetic pathway from 1,3-cyclohexanedione to the 4-oxo scaffold and its divergence into major therapeutic classes.

Experimental Protocols

Protocol A: Iodine-Promoted Hantzsch Synthesis (Standard)

This protocol utilizes elemental iodine as a mild oxidant and halogenating agent, avoiding the harsh conditions of bromination.

Reagents:

-

1,3-Cyclohexanedione (1.0 eq)[1]

-

Thiourea (2.0 eq)

-

Iodine (

) (1.0 eq) -

Ethanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,3-cyclohexanedione (10 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Addition: Add Iodine (10 mmol) followed immediately by Thiourea (20 mmol).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -

Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice containing aqueous ammonia (

) to basify to pH 8–9. -

Isolation: A yellow/orange precipitate will form.[1] Filter the solid under vacuum.[2]

-

Purification: Recrystallize from hot ethanol to obtain 2-amino-6,7-dihydro-5H-benzo[d]thiazol-4-one as yellow crystals.

Protocol B: Reductive Amination (Synthesis of Pramipexole Intermediates)

To convert the 4-oxo core into the bioactive tetrahydrobenzothiazole diamine (Pramipexole precursor).

Reagents:

-

2-amino-6,7-dihydro-5H-benzo[d]thiazol-4-one (1.0 eq)[1]

-

n-Propylamine (1.2 eq)

-

Sodium Cyanoborohydride (

) (1.5 eq) -